Introduction: The Strategic Importance of Substituted Hydrazines
Introduction: The Strategic Importance of Substituted Hydrazines
An In-depth Technical Guide to (2,6-Diethylphenyl)hydrazine hydrochloride
Executive Summary: This document provides a comprehensive technical overview of (2,6-Diethylphenyl)hydrazine hydrochloride (CAS No. 132370-95-7), a critical substituted arylhydrazine intermediate in synthetic organic chemistry. With full editorial control, this guide eschews rigid templates to deliver a narrative grounded in the practical experience of a Senior Application Scientist. It delves into the compound's physicochemical properties, detailed synthesis protocols, and its pivotal role as a precursor in advanced chemical synthesis, most notably the Fischer indole synthesis. The guide is structured to provide not just procedural steps but the causal logic behind them, ensuring that each protocol is a self-validating system. All technical claims are substantiated with in-text citations linked to a comprehensive reference list, providing an authoritative resource for researchers, chemists, and professionals in drug development.
Substituted arylhydrazines are a cornerstone of modern medicinal chemistry and organic synthesis. Their utility stems from the reactive hydrazine moiety, which serves as a versatile handle for constructing complex molecular architectures. Among these, sterically hindered variants like (2,6-Diethylphenyl)hydrazine hydrochloride are of particular interest. The diethyl substitution at the ortho positions of the phenyl ring imparts unique steric and electronic properties that can be exploited to control regioselectivity in subsequent reactions and enhance the stability and pharmacokinetic profiles of resulting therapeutic agents.
This guide focuses specifically on the hydrochloride salt, which is often preferred in synthesis due to its improved stability, higher melting point, and ease of handling compared to the free base.[1] Its principal application lies in the construction of substituted indole scaffolds, which are prevalent in a vast array of biologically active compounds.
Physicochemical and Structural Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key identifying information for (2,6-Diethylphenyl)hydrazine hydrochloride is summarized below.
| Property | Value | Source |
| CAS Number | 132370-95-7 | [2] |
| Molecular Formula | C₁₀H₁₇ClN₂ | [2] |
| Molecular Weight | 200.71 g/mol | [2] |
| Appearance | Typically an off-white to light yellow or brown powder/solid | N/A |
| Synonyms | 1-(2,6-diethylphenyl)hydrazine hydrochloride | [2] |
Synthesis Pathway: From Aniline to Hydrazine
The most common and industrially scalable synthesis of arylhydrazines proceeds via the diazotization of an aniline precursor followed by a controlled reduction. In the case of (2,6-Diethylphenyl)hydrazine hydrochloride, the starting material is 2,6-diethylaniline.
The causality behind this pathway is rooted in well-established organic chemistry principles. The diazotization reaction reliably converts the primary amine of 2,6-diethylaniline into a diazonium salt. This intermediate is highly reactive and susceptible to reduction. The subsequent reduction, typically using a reagent like sodium sulfite or stannous chloride in an acidic medium, carefully reduces the diazonium group to the hydrazine, with the acidic workup directly affording the stable hydrochloride salt.
Experimental Protocol: Synthesis of a Tetrahydrocarbazole Derivative
This protocol describes the reaction of (2,6-Diethylphenyl)hydrazine hydrochloride with cyclohexanone, a common pairing that yields a tetrahydrocarbazole, a core structure in many pharmaceutical compounds.
-
Reaction Setup: a. To a round-bottom flask, add (2,6-Diethylphenyl)hydrazine hydrochloride (1.0 eq), cyclohexanone (1.1 eq), and a suitable solvent such as glacial acetic acid or ethanol. [3] b. The acid serves as both the solvent and the catalyst, promoting the initial formation of the hydrazone and the subsequent rearrangement. Using the hydrochloride salt directly can improve yields and minimize decomposition compared to using the free base. [1]
-
Reaction Execution: a. Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using TLC or LC-MS. b. The reaction time can vary from a few hours to overnight. The steric hindrance from the diethyl groups may necessitate longer reaction times or higher temperatures compared to less substituted hydrazines.
-
Workup and Isolation: a. Upon completion, cool the reaction mixture to room temperature. b. Pour the mixture into a beaker of ice water. The product will often precipitate as a solid. c. If an oily product forms, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. d. Neutralize the solution with a base (e.g., sodium bicarbonate) if necessary, and separate the organic layer. e. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: a. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tetrahydrocarbazole derivative.
Applications in Drug Development and Medicinal Chemistry
The true value of (2,6-Diethylphenyl)hydrazine hydrochloride lies in the diverse, biologically active molecules it can help create. The indole nucleus is a privileged scaffold in pharmacology.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and newer anti-inflammatory compounds are built around indole or related heterocyclic cores. The anti-inflammatory drug Etodolac, for instance, is synthesized from an intermediate derived from 2-ethylphenylhydrazine. [4]* Anticancer and Antimicrobial Agents: The planar, aromatic indole system can intercalate with DNA or interact with enzyme active sites. Phenylhydrazone derivatives, formed as intermediates, have themselves shown potential as antimicrobial and anticancer agents. [5]* CNS-Active Agents: The indole structure is a key component of the neurotransmitter serotonin. Consequently, many drugs targeting serotonin receptors, such as the triptan class of antimigraine medications, are synthesized using the Fischer indole synthesis. [6] Hydrazine and hydrazide derivatives are recognized as important pharmacophores in the development of new analgesic, anti-inflammatory, and antimicrobial drugs. [7][8]
Analytical Characterization and Quality Control
Ensuring the identity and purity of (2,6-Diethylphenyl)hydrazine hydrochloride is paramount for its successful use in synthesis, especially in a pharmaceutical context where residual impurities must be strictly controlled.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. A reverse-phase method can effectively separate the main component from starting materials and byproducts. [9]* Spectroscopy (NMR & IR):
-
¹H NMR spectroscopy is used to confirm the structure by identifying the chemical shifts and splitting patterns of the aromatic and ethyl protons, as well as the hydrazine protons.
-
FT-IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches of the hydrazine and hydrochloride salt, and the C-H stretches of the aromatic ring and alkyl groups.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.
Sample Protocol: Purity Analysis by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). [9]2. Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 230 or 254 nm. [9]5. Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like methanol.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Safety, Handling, and Storage
(2,6-Diethylphenyl)hydrazine hydrochloride, like other arylhydrazines, must be handled with care due to its potential toxicity. Hydrazine derivatives are known irritants and potential sensitizers. [10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [11]Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust. [12]* Handling: Avoid creating dust. [13]Use a vacuum or wet method for cleanup; do not dry sweep. [11]Wash hands thoroughly after handling. * First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. [14] * Eye Contact: Rinse cautiously with water for several minutes. [13] * Inhalation: Move the person to fresh air. [14] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [12]Keep away from strong oxidizing agents and bases. [12]
-
Conclusion
(2,6-Diethylphenyl)hydrazine hydrochloride is a specialized yet highly valuable reagent for the synthesis of complex heterocyclic compounds. Its utility is most profoundly demonstrated in the Fischer indole synthesis, where its unique steric profile allows for the construction of specifically substituted indoles that are central to the development of novel therapeutics. This guide has provided a detailed, experience-driven framework covering its synthesis, primary applications, analytical validation, and safe handling. By understanding the causality behind the protocols and the strategic importance of this building block, researchers can more effectively leverage its properties to advance their synthetic and drug discovery programs.
References
- Chem-Impex. (n.d.). 2,6-Dimethylphenylhydrazine hydrochloride.
- Chapman, N. B., Clarke, K., & Hughes, H. (1965). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Journal of the Chemical Society (Resumed), 1424.
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link].
- Abbaspour, A., et al. (2014). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 13(3), 949–958.
- Hassan, A. S., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Molbank, 2024(1), M1845.
- Google Patents. (2008). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
- Afkhami, A., & Bahram, M. (2012). A novel spectrophotometric method for the simultaneous kinetic analysis of ternary mixtures by mean centering of ratio kinetic profiles. Analytical Methods, 4(12), 4057-4064.
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Environmental Samples. In Toxicological Profile for Hydrazines. Retrieved from [Link].
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenylhydrazine Hydrochloride.
- Chapman, N. B., Clarke, K., & Hughes, H. (1965). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. Journal of the Chemical Society (Resumed), 334.
-
Angene Chemical. (2025). Safety Data Sheet: (2-methylbenzyl)hydrazine hydrochloride. Retrieved from [Link].
- Google Patents. (2014). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
- European Directorate for the Quality of Medicines & HealthCare. (2002).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. Retrieved from [Link].
- Senger, J., et al. (2024). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ChemRxiv.
- Abdel-Wahab, B. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2472–2482.
- ResearchGate. (n.d.).
- Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
-
Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link].
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link].
- da Silva, A. C. M., et al. (2023).
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link].
- Barnes, C. S., et al. (1951). The Fischer Indole Synthesis.
- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 19398-06-2|2-Ethylphenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 3. scispace.com [scispace.com]
- 4. 2-Ethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 19398-06-02 [elampharma.com]
- 5. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
